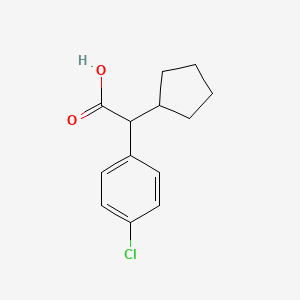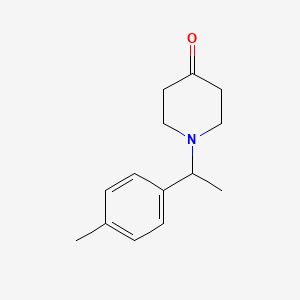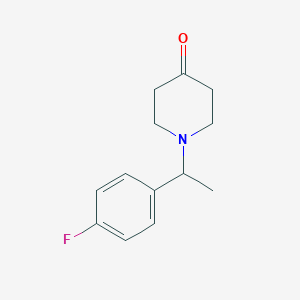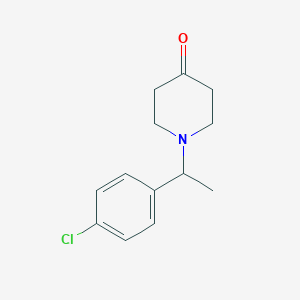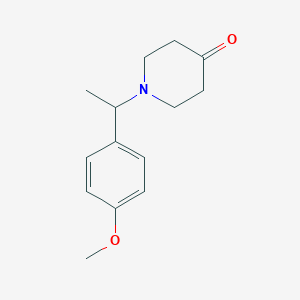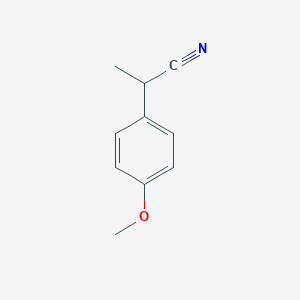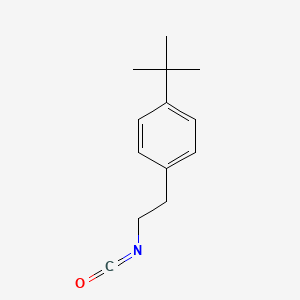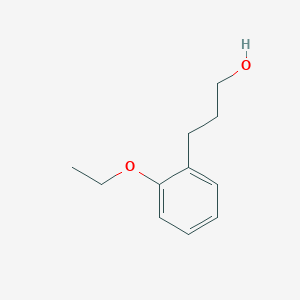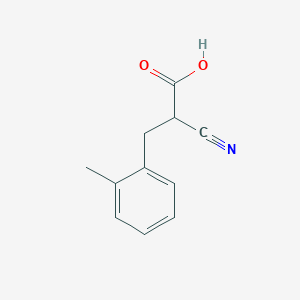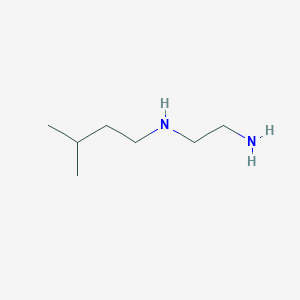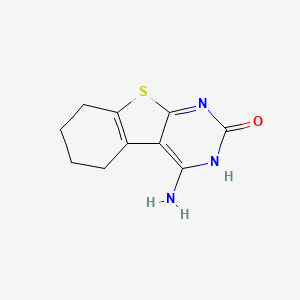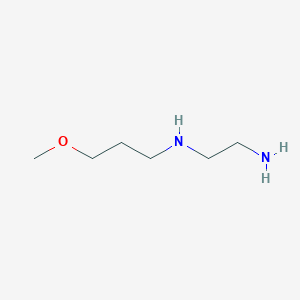
1,2-Ethanediamine, N-(3-methoxypropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Ethanediamine, N-(3-methoxypropyl)- is an organic compound with the molecular formula C6H16N2O It is a diamine derivative where one of the nitrogen atoms is substituted with a 3-methoxypropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Ethanediamine, N-(3-methoxypropyl)- typically involves the reaction of ethane-1,2-diamine with 3-methoxypropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: On an industrial scale, the production of 1,2-Ethanediamine, N-(3-methoxypropyl)- may involve continuous flow processes to ensure efficient mixing and reaction. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by distillation or recrystallization.
Types of Reactions:
Oxidation: 1,2-Ethanediamine, N-(3-methoxypropyl)- can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: 1,2-Ethanediamine, N-(3-methoxypropyl)- can participate in nucleophilic substitution reactions, where the methoxy group or the amine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted amines or ethers.
科学研究应用
1,2-Ethanediamine, N-(3-methoxypropyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also act as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Ethanediamine, N-(3-methoxypropyl)- involves its interaction with various molecular targets, primarily through its amine groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent modifications. The compound can act as a nucleophile, participating in reactions that modify proteins, nucleic acids, or other biomolecules. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a pharmaceutical agent.
相似化合物的比较
1,2-Ethanediamine, N-(3-methoxypropyl)- can be compared with other diamine derivatives such as:
Ethylenediamine: A simpler diamine with two primary amine groups.
N~1~-(3-Trimethoxysilylpropyl)ethane-1,2-diamine: A similar compound with a trimethoxysilyl group instead of a methoxypropyl group.
N~1~-(3-Aminopropyl)ethane-1,2-diamine: A compound with an aminopropyl group instead of a methoxypropyl group.
Uniqueness: 1,2-Ethanediamine, N-(3-methoxypropyl)- is unique due to the presence of the methoxypropyl group, which imparts different chemical properties and reactivity compared to other diamines. This makes it suitable for specific applications where the methoxy group plays a crucial role in the compound’s activity or interaction with other molecules.
属性
IUPAC Name |
N'-(3-methoxypropyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-9-6-2-4-8-5-3-7/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBAUBXGLATYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651246 |
Source


|
| Record name | N~1~-(3-Methoxypropyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63631-44-7 |
Source


|
| Record name | N~1~-(3-Methoxypropyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile](/img/structure/B7843226.png)
![3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine](/img/structure/B7843230.png)
![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B7843232.png)
